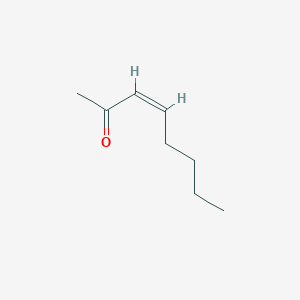

(Z)-3-octen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

51193-77-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(Z)-oct-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6- |

InChI Key |

ZCFOBLITZWHNNC-SREVYHEPSA-N |

Isomeric SMILES |

CCCC/C=C\C(=O)C |

Canonical SMILES |

CCCCC=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Z 3 Octen 2 One

Established Chemical Synthesis Routes

Traditional methods for synthesizing α,β-unsaturated ketones have been adapted and refined to control the stereoselectivity of the double bond, favoring the Z-isomer. These established routes can be broadly categorized into oxidation, condensation, and organometallic strategies.

Stereoselective Oxidation Pathways

One of the most direct methods to obtain (Z)-3-octen-2-one is through the oxidation of the corresponding (Z)-3-octen-2-ol. This approach is advantageous as it preserves the pre-existing stereochemistry of the double bond. The key to this pathway is the synthesis of the precursor alcohol with high Z-selectivity.

The oxidation of the secondary allylic alcohol to the ketone can be achieved using a variety of common oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO3) are effective for this transformation under mild, often acid-catalyzed, conditions. This method's success is entirely dependent on the stereochemical purity of the starting alcohol, (Z)-3-octen-2-ol.

Condensation Reactions and Analogous Synthetic Strategies

Condensation reactions provide a powerful means to construct the carbon skeleton and the double bond of (Z)-3-octen-2-one simultaneously.

Aldol (B89426) Condensation: The aldol condensation of pentanal (valeraldehyde) and acetone (B3395972) can produce 3-octen-2-one (B105304). chemicalbook.com However, standard aldol conditions typically favor the formation of the more thermodynamically stable (E)-isomer. Achieving Z-selectivity requires carefully controlled reaction conditions or modifications. For instance, a reaction between valeraldehyde (B50692), acetone, and sodium hydroxide (B78521) in an aqueous solution at 70°C has been reported to yield the target compound. chemicalbook.com

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis. numberanalytics.com To favor the formation of a (Z)-alkene, an unstabilized or semi-stabilized phosphonium (B103445) ylide is typically required. stackexchange.comwikipedia.org The reaction of pentanal with a non-stabilized ylide like (1-acetyl-ethylidene)triphenylphosphorane would be a direct route. The use of specific solvents and the presence of lithium salts can further enhance the selectivity for the Z-isomer. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: While the standard HWE reaction is known to favor (E)-alkenes, modifications can steer the reaction towards the Z-product. wikipedia.orgorganicchemistrydata.org The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethoxy) and strong, non-coordinating bases (like KHMDS with 18-crown-6), is a well-established method for producing (Z)-α,β-unsaturated esters and can be applied to ketones. organicchemistrydata.org This approach offers high Z-selectivity by accelerating the elimination of the oxaphosphetane intermediate before it can equilibrate to the more stable trans-adduct. wikipedia.org

Organometallic Approaches for Alkene Formation

Organometallic chemistry offers several stereoselective methods for alkene synthesis that can be applied to (Z)-3-octen-2-one.

Partial Alkyne Reduction: A highly effective and common strategy involves the stereoselective partial reduction of an alkynyl ketone precursor, such as 3-octyn-2-one. The hydrogenation of the alkyne using a poisoned catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond, yielding the desired (Z)-alkene with high selectivity. thieme-connect.deopenochem.orgpressbooks.publibretexts.org This method is widely used due to its reliability and high stereocontrol.

Organocuprate Chemistry: Organocuprate reagents, also known as Gilman reagents, are powerful tools for carbon-carbon bond formation. masterorganicchemistry.com The synthesis of (Z)-3-octen-2-one can be envisioned through the conjugate addition of a methyl group to a suitable alkynyl precursor. For instance, the addition of a methylcyanocuprate to 1,1,1-trifluoro-3-octyn-2-one has been shown to proceed with good regioselectivity, although subsequent isomerization can favor the (E)-product under some conditions. scribd.com Another approach involves the 1,2-metallate rearrangement of organocuprate intermediates, which has been shown to produce (Z)-trisubstituted alkenes stereoselectively. orgsyn.org

Development of Novel (Z)-Selective Synthesis Techniques

Research continues to yield novel methods for the stereoselective synthesis of (Z)-alkenes, offering improvements in efficiency, selectivity, and substrate scope.

Julia-Kocienski Olefination: This modified Julia olefination provides a powerful route to trisubstituted alkenes. Recent developments have shown that using specific heterocyclic sulfones, such as 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones, in reaction with ketones like 2-heptanone (B89624) in the presence of LiHMDS can produce the corresponding (Z)-alkenes with high stereoselectivity (Z/E ratios often exceeding 91:9). acs.org

Nickel/Iridium Dual Catalysis: A photoredox-mediated dual catalytic system using nickel and iridium has been reported for the highly regioselective and (Z)-selective hydroalkylation of activated alkynes to form trisubstituted enones. thieme-connect.com This method represents a modern approach, leveraging radical pathways to construct complex molecular architectures with high stereocontrol. thieme-connect.com

Nickel-Catalyzed Three-Component Coupling: A nickel-catalyzed coupling of enals, alkynes, and silanes has been developed to form (Z)-enol silanes with greater than 98:2 stereoselectivity. organic-chemistry.org These enol silanes are versatile intermediates that can be readily converted to the corresponding ketones, providing an indirect but highly selective route to (Z)-enones.

Chemoenzymatic and Biocatalytic Approaches (Theoretical Considerations)

While dedicated biocatalytic routes for (Z)-3-octen-2-one are not yet fully established, the principles of chemoenzymatic synthesis suggest potential future pathways.

The theoretical application of enzymes could offer green and highly selective alternatives to traditional chemical methods. One potential strategy could involve the use of an ene-reductase. These enzymes are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. While they typically reduce the double bond completely, the mechanism involves distinct steps. It is conceivable that through enzyme engineering or carefully controlled reaction conditions, the reaction could be halted at a specific intermediate or that an enzyme could be developed to catalyze the reverse reaction (dehydrogenation) from a saturated ketone with Z-selectivity. For example, ene-reductases have been shown to produce (Z)-alkenes with high optical purity from certain substrates. researchgate.net

Another theoretical approach could involve lipases or hydrolases. A racemic mixture of (E/Z)-3-octen-2-ol could be subjected to kinetic resolution by a lipase (B570770) to selectively acylate one isomer, allowing for the separation of the desired (Z)-alcohol, which can then be oxidized to the target ketone. researchgate.net Fungal species are known to produce (Z)-3-octen-2-ol through the oxidation of fatty acid precursors, suggesting that whole-cell biocatalysis or the use of isolated enzymes like lipoxygenases could be a future avenue for producing the necessary precursor. vulcanchem.com

Data Comparison of Synthetic Strategies

| Method | Key Reagents | Typical Precursors | Primary Advantage | Key Limitation | Selectivity |

| Oxidation | PCC, CrO3 | (Z)-3-Octen-2-ol | Preserves existing stereochemistry | Dependent on pure precursor | High (retains precursor's Z:E ratio) |

| Aldol Condensation | NaOH, Acetone | Pentanal | Atom economy, simple reagents | Often favors (E)-isomer | Low to moderate Z-selectivity |

| Wittig Reaction | Unstabilized Ylide | Pentanal | Direct C=C bond formation | Ylide preparation, byproducts | Moderate to high Z-selectivity |

| HWE (Still-Gennari) | Phosphonate, KHMDS | Pentanal | High Z-selectivity, clean byproduct | More complex reagents | Very high Z-selectivity |

| Alkyne Reduction | H2, Lindlar's Catalyst | 3-Octyn-2-one | Excellent stereocontrol, reliable | Requires alkyne precursor, catalyst handling | Very high Z-selectivity |

| Julia-Kocienski | MT-Sulfone, LiHMDS | 2-Heptanone | High Z-selectivity for ketones | Multi-step reagent synthesis | High Z-selectivity |

Advanced Spectroscopic and Analytical Characterization of Z 3 Octen 2 One

High-Resolution Spectroscopic Techniques for Isomer Differentiation

High-resolution spectroscopy is indispensable for the unambiguous assignment of the (Z) configuration and for elucidating the structural features of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise stereochemistry of alkenes. magritek.com In the case of (Z)-3-octen-2-one, both ¹H and ¹³C NMR provide critical data for assigning the geometry of the double bond.

¹H NMR Spectroscopy: The key to distinguishing between (Z) and (E) isomers lies in the coupling constant (³J) between the vinyl protons at the C3 and C4 positions. For the (Z)-isomer, the protons are cis to each other, resulting in a smaller coupling constant, typically in the range of 6-12 Hz. In contrast, the trans protons of the (E)-isomer exhibit a larger coupling constant, usually between 12-18 Hz. magritek.com The chemical shifts of the protons are also influenced by the geometry.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those involved in or adjacent to the double bond, are sensitive to the isomeric configuration due to steric effects. In the (Z)-isomer, steric hindrance between the alkyl chain and the acetyl group can cause the carbons of the butyl group to be shielded (shifted upfield) compared to the (E)-isomer.

Below are the reported NMR spectral data for (Z)-3-octen-2-one. np-mrd.org

| ¹H NMR Data (400 MHz, CDCl₃) | ¹³C NMR Data (22.53 MHz, CDCl₃) | ||

|---|---|---|---|

| Proton Assignment | Chemical Shift (ppm) | Carbon Assignment | Chemical Shift (ppm) |

| H2 (CH₃-C=O) | 2.15 | C1 (CH₃-CH₂) | 13.8 |

| H3 | 6.10 | C2 (C=O) | 198.5 |

| H4 | 6.60 | C3 (=CH-C=O) | 131.5 |

| H5 (CH₂-C=) | 2.60 | C4 (=CH-CH₂) | 145.0 |

| H6, H7 (-CH₂-CH₂-) | 1.30 - 1.50 | C5 (-CH₂-C=) | 27.5 |

| H8 (CH₃-CH₂) | 0.90 | C6 (-CH₂-) | 31.0 |

| C7 (-CH₂-) | 22.5 | ||

| C8 (CH₃-C=O) | 29.5 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For (Z)-3-octen-2-one (molecular weight: 126.20 g/mol ), electron ionization (EI) leads to the formation of a molecular ion (M⁺) at m/z 126. nist.govnih.gov

The subsequent fragmentation is characteristic of ketones and unsaturated systems. Key fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. This can lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 111 or the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond, resulting in the loss of a neutral alkene (propene) and the formation of an enol radical cation at m/z 84.

Cleavage at the double bond: Fragmentation can also occur along the alkyl chain, leading to a series of characteristic ions.

The major fragment ions observed in the mass spectrum of 3-octen-2-one (B105304) are summarized below. chemicalbook.com

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 126 | 21.9% | [C₈H₁₄O]⁺ (Molecular Ion) |

| 111 | 64.4% | [M - CH₃]⁺ |

| 97 | 25.4% | [M - C₂H₅]⁺ |

| 83 | 9.9% | [M - C₃H₇]⁺ |

| 55 | 100.0% | [C₄H₇]⁺ or [C₃H₃O]⁺ (Base Peak) |

| 43 | 76.7% | [CH₃CO]⁺ (Acylium ion) |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of (Z)-3-octen-2-one shows characteristic absorption bands that confirm its enone structure. chemicalbook.com

C=O Stretch: A strong absorption band is expected for the conjugated carbonyl group. Conjugation with the C=C double bond lowers the frequency compared to a saturated ketone, typically appearing around 1670–1690 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond gives rise to a medium-intensity band, usually in the 1610–1650 cm⁻¹ region.

C-H Bending of a cis-alkene: A characteristic out-of-plane C-H bending vibration for a cis-disubstituted alkene can often be observed as a broad, strong band around 675–730 cm⁻¹.

Aliphatic C-H Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) are due to the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl chain.

Raman Spectroscopy: While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The C=C double bond, being more polarizable than the C=O bond, is expected to show a strong signal in the Raman spectrum, complementing the IR data.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating (Z)-3-octen-2-one from complex mixtures, including its (E)-isomer and other volatile compounds.

Gas chromatography (GC) is the premier method for analyzing volatile compounds like (Z)-3-octen-2-one. The separation of the (Z) and (E) isomers can be achieved using capillary columns with different polarities. The retention time of the compound is a key identifier. Kovats retention indices (RI) are used to standardize retention times across different systems. nih.gov

GC-Mass Spectrometry (GC-MS): This powerful combination links the separation capabilities of GC with the identification power of MS. As the separated components elute from the GC column, they are fragmented and detected by the mass spectrometer, allowing for positive identification based on both retention time and mass spectrum. This technique is widely used for the analysis of volatile compounds in various matrices.

GC-Flame Ionization Detection (GC-FID): GC-FID is a robust and highly sensitive method for quantifying organic compounds. While it does not provide structural information like MS, it is excellent for determining the concentration and purity of (Z)-3-octen-2-one after identification has been confirmed.

The retention behavior of (Z)-3-octen-2-one on different types of GC columns is presented below. nih.gov

| Column Type | Kovats Retention Index (RI) |

|---|---|

| Standard non-polar | 1023 |

| Semi-standard non-polar | 1055 |

| Standard polar | 1285 |

The (Z)-3-octen-2-one molecule itself is achiral as it possesses a plane of symmetry and contains no stereocenters. fda.gov Therefore, chiral chromatography is not applicable for its own analysis.

However, if the ketone functional group is chemically reduced to a hydroxyl group, the resulting compound, (Z)-3-octen-2-ol, possesses a chiral center at the C2 position. This creates a pair of enantiomers, (R)-(Z)-3-octen-2-ol and (S)-(Z)-3-octen-2-ol. The separation and assessment of the enantiomeric purity of these chiral derivatives would necessitate the use of chiral chromatography, employing a chiral stationary phase (CSP) that can differentially interact with each enantiomer.

Advanced Sample Preparation Techniques for Trace Analysis

The isolation and concentration of (Z)-3-octen-2-one from various sample matrices is a critical first step in its analysis. Advanced, solvent-less, or solvent-minimized techniques are favored to enhance sensitivity and reduce the potential for analyte loss or contamination.

Headspace Solid-Phase Microextraction (HS-SPME): This technique is a powerful tool for the extraction of volatile and semi-volatile compounds like (Z)-3-octen-2-one from solid, liquid, and gaseous samples. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes, including (Z)-3-octen-2-one, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The choice of fiber coating is crucial for efficient extraction. For a moderately polar compound like (Z)-3-octen-2-one, a mixed-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS), often provides a broad range of analyte recovery.

The subsequent analysis is typically performed by gas chromatography-mass spectrometry (GC-MS), where the analytes are thermally desorbed from the SPME fiber in the hot GC inlet. This method offers high sensitivity, making it suitable for trace-level determination in complex matrices such as food and environmental samples. researchgate.netnih.gov The optimization of extraction parameters, including temperature, time, and salt addition, is crucial for achieving high recovery and reproducibility. researchgate.net

Stir Bar Sorptive Extraction (SBSE): SBSE is another highly sensitive, solvent-free sample preparation technique that offers a significantly larger volume of extraction phase compared to SPME, leading to higher analyte recovery. tue.nlacs.orgresearchgate.net In this method, a magnetic stir bar coated with a sorbent, most commonly polydimethylsiloxane (PDMS), is introduced into a liquid sample. tue.nlacs.orgresearchgate.net As the bar stirs the sample, analytes partition into the sorbent coating.

For a compound with moderate polarity like (Z)-3-octen-2-one, a standard PDMS-coated stir bar can be effective, particularly with the addition of salt to the sample to increase the analyte's activity coefficient. rsc.org For enhanced recovery of more polar compounds, multi-stir bar sorptive extraction (mSBSE) using different polarity coatings simultaneously, or solvent-assisted SBSE (SA-SBSE) where the PDMS phase is swollen with a solvent, can be employed. rsc.orgresearchgate.net Following extraction, the stir bar is removed, rinsed, and the analytes are thermally desorbed for GC-MS analysis. acs.org SBSE has proven to be a robust and versatile technique for the analysis of trace organic compounds in aqueous samples. tue.nlacs.orgresearchgate.net

Structural Elucidation and Conformational Analysis

A comprehensive understanding of the chemical structure and three-dimensional arrangement of (Z)-3-octen-2-one is achieved through a combination of advanced spectroscopic techniques and computational chemistry.

The structural framework of (Z)-3-octen-2-one is unequivocally established using a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides crucial information about the number and connectivity of hydrogen atoms in the molecule. For (Z)-3-octen-2-one, the spectrum would exhibit characteristic signals for the methyl protons of the acetyl group, the vinylic protons, the allylic methylene protons, and the protons of the butyl chain. The coupling constants between the vinylic protons are particularly important for confirming the Z-configuration of the double bond.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon, the two olefinic carbons, and the carbons of the alkyl chain and the acetyl methyl group.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are spin-spin coupled, typically those on adjacent carbons. This allows for the tracing of the proton connectivity throughout the carbon skeleton. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. researchgate.net

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) of 3-octen-2-one (isomer not specified) shows a molecular ion peak (M⁺) at m/z 126, confirming the molecular formula C₈H₁₄O. nih.gov The fragmentation pattern provides further structural information, with common fragments arising from the cleavage of the alkyl chain and the loss of the acetyl group.

Conformational Analysis:

The presence of single bonds in (Z)-3-octen-2-one allows for rotation, leading to the existence of different conformational isomers (conformers). The relative energies of these conformers and the energy barriers to rotation can be investigated using computational chemistry methods, such as Density Functional Theory (DFT). nih.govchemicalbook.com

These calculations can predict the most stable conformers and the rotational energy barriers around the C-C single bonds. nih.gov For an α,β-unsaturated ketone like (Z)-3-octen-2-one, the relative orientation of the carbonyl group and the double bond (s-cis vs. s-trans) is a key conformational feature. Computational studies can elucidate the preferred conformation and the energy difference between these forms, providing insight into the molecule's flexibility and reactivity. chemicalbook.com

| Compound Name |

| (Z)-3-Octen-2-one |

| Divinylbenzene |

| Carboxen |

| Polydimethylsiloxane |

Interactive Data Table: Spectroscopic Data for 3-Octen-2-one (Isomer Unspecified)

| Technique | Parameter | Value | Reference |

| Mass Spectrometry (EI) | Molecular Ion (m/z) | 126 | nih.gov |

| Key Fragments (m/z) | 111, 97, 83, 69, 55, 43 | ||

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 6.82 (m), 6.08 (m), 2.25 (m), 1.46 (m), 1.36 (m), 0.92 (t) | |

| ¹³C NMR | δ (ppm) | Data not fully assigned in searches |

Chemosensory and Biological Interactions of Z 3 Octen 2 One

Mechanisms of Olfactory Receptor Interaction

The perception of (Z)-3-octen-2-one begins with its interaction with specialized olfactory receptors. These interactions are complex, involving precise molecular recognition and leading to specific neural and behavioral outcomes.

Ligand Binding Dynamics and Receptor Activation Profiles

The interaction between an odorant molecule like (Z)-3-octen-2-one and an olfactory receptor (OR) is a dynamic process. The binding of the ligand (the odorant) to the receptor protein can be influenced by a variety of factors, including the molecule's shape and the chemical properties of both the ligand and the receptor's binding pocket.

In humans, studies have shown that (Z)-3-octen-2-one can modulate the activity of specific olfactory receptors. For instance, research on the effects of 3-octen-2-one (B105304) on human olfactory receptor responses to vanilla flavor revealed that it can enhance the response of the OR1D2 receptor while completely suppressing the response of the OR5K1 receptor. soda.co.jpnih.govx-mol.net This demonstrates that a single compound can have opposing effects on different receptors, highlighting the complexity of olfactory signal processing. The (E)-isomer of 3-octen-2-one is noted to be more odor-active than the (Z)-isomer, a difference attributed to its more planar structure which may enhance receptor binding.

Molecular dynamics simulations and fluorescence studies on insect odorant binding proteins (OBPs) provide further insight into these interactions. For example, research on the apple buprestid beetle's OBP (AmalOBP8) showed that it binds with different plant volatiles through distinct mechanisms. researchgate.net Hydrogen bonding was identified as a key force in binding one volatile, while a strong hydrophobic environment created by multiple leucine (B10760876) residues formed the binding pocket for another. researchgate.net This flexibility allows a single OBP to recognize a range of compounds. researchgate.net

Role in Modulation and Enhancement of Complex Olfactory Perceptions (e.g., flavor)

(Z)-3-octen-2-one is recognized for its ability to modulate and enhance complex flavors and aromas. It is described as having a bright, nutty character with a mild fruity note and is used in a wide array of flavors beyond just the nut category. perfumerflavorist.com

Its impact is concentration-dependent. For example, in lentil-based foods, 3-octen-2-one contributes to a "beany" note at concentrations of 10 ppm or less, but can shift to "musty/earthy, floral, sweet" at higher concentrations. mdpi.com This compound's versatility is further demonstrated by its use in various flavor profiles:

Savory: It adds an extra layer to savory profiles. perfumerflavorist.com

Dairy: In butter and cream flavors, it adds complexity and depth. perfumerflavorist.com

Cereal: It enhances all cereal flavors. perfumerflavorist.com

Fruit: It contributes to the authenticity of peach flavors, with its nutty aspect reinforcing the peach skin character. perfumerflavorist.com It is also used in lime and orange flavors. perfumerflavorist.com

Vanilla: As previously mentioned, it has been shown to modulate vanilla flavors by interacting with specific human olfactory receptors. soda.co.jpnih.gov

The following table summarizes the use of 3-octen-2-one in different flavor profiles and the suggested levels of addition.

| Flavor Category | Effect of 3-Octen-2-one | Suggested Level (in flavors for beverages/bouillon) |

| Butter | Adds complexity and depth to the dairy note. perfumerflavorist.com | 50 - 100 ppm perfumerflavorist.com |

| Cereal | Enhances all cereal flavors and adds depth. perfumerflavorist.com | 200 ppm perfumerflavorist.com |

| Cream, Fresh | Similar to butter, adds complexity. perfumerflavorist.com | 50 - 100 ppm perfumerflavorist.com |

| Honey | Adds attractive complexity. perfumerflavorist.com | Around 10 ppm perfumerflavorist.com |

| Lime | Works well in fresh lime flavors. perfumerflavorist.com | Around 20 ppm perfumerflavorist.com |

| Orange | Produces a significant effect in fresh orange juice flavors. perfumerflavorist.com | Around 10 ppm perfumerflavorist.com |

| Peach | Adds significantly to the authenticity of the profile. perfumerflavorist.com | 50 ppm perfumerflavorist.com |

Electrophysiological and Behavioral Responses

Electrophysiological studies, such as electroantennography (EAG), provide direct evidence of an organism's sensory response to volatile compounds. In insects, these studies have shown that (Z)-3-octen-2-one can elicit significant antennal responses.

For example, coupled gas chromatography-electroantennography (GC-EAG) analyses of buffalo gourd root powder identified (E)-3-octen-2-one as a compound that is active on the antennae of corn rootworm beetles. researchgate.net In a study on the navel orangeworm, 3-octen-2-one was among the top 25 volatiles eliciting the highest amplitude responses from male antennae. usda.gov

Behavioral responses often correlate with these electrophysiological findings. The Japanese beetle is attracted to a blend of plant volatiles, and while the specific role of (Z)-3-octen-2-one was not isolated, the study highlights the importance of volatile blends in insect behavior. hebmu.edu.cn In mosquitoes, the related compound 1-octen-3-ol (B46169) is a known attractant, and the receptor neurons that detect it are highly specific. plos.org The octenol neuron in Aedes aegypti is exquisitely sensitive to the (R)-(-)-enantiomer of 1-octen-3-ol. plos.org This high degree of specificity at the receptor level likely drives the specific behavioral responses observed in these insects.

Role in Inter-organismal Chemical Communication

(Z)-3-octen-2-one is not only perceived by organisms but also actively used as a chemical signal in their interactions with each other. This is particularly evident in the relationships between plants, insects, and fungi.

Signaling Functions in Plant-Insect Interactions (e.g., volatile cues)

Plants release a variety of volatile organic compounds (VOCs) that can act as signals to insects. tandfonline.com These can be part of the plant's defense system, either directly repelling herbivores or attracting their natural enemies. researchgate.net While research often focuses on a blend of volatiles, the presence of C8 compounds like octenones is a recurring theme.

Involvement in Fungal Volatile Profiles and Ecological Impact

Fungi are significant producers of volatile organic compounds, and C8 compounds like 1-octen-3-ol and 3-octanone (B92607) are characteristic of many fungal species. ufpr.brtandfonline.com These volatiles play a crucial role in the ecology of fungi, mediating interactions with other organisms. ufpr.brresearchgate.net

Fungal VOCs can have a range of effects on plants. Some, including 3-octanone, are classified as phytotoxic and can inhibit plant growth and seed germination. researchgate.netfrontiersin.org For example, 1-octen-3-ol has been shown to repress root growth in Arabidopsis thaliana. frontiersin.org However, fungal volatiles can also induce defense responses in plants. ufpr.br Exposure to 1-octen-3-ol can up-regulate defense genes in Arabidopsis thaliana, providing protection against pathogens. ufpr.br

In the context of plant-fungal competition, C8 VOCs emitted by both plants and fungi can depress the growth and development of each other and induce defense mechanisms. researchgate.net The table below lists some C8 compounds found in fungal volatile profiles and their known functions.

| Fungal Volatile | Known Functions |

| 1-Octen-3-ol | Inhibits fungal spore germination and growth, inhibits seed germination, induces conidiation and plant defenses. tandfonline.comresearchgate.net |

| 3-Octanone | Inhibits seed germination, can influence mycotoxin production. researchgate.net |

| 2-Octanone | Inhibits seed germination. researchgate.net |

| 1-Octanol | Influences mycotoxin production. researchgate.net |

These interactions highlight the complex and multifaceted role of (Z)-3-octen-2-one and related C8 compounds in shaping ecological communities.

Interspecies and Intraspecies Signaling Pathways

(Z)-3-Octen-2-one, a member of the C8 group of volatile organic compounds (VOCs), is involved in chemical signaling within and between species. These signaling molecules, or semiochemicals, can influence the behavior of various organisms. Research has identified 3-octen-2-one as a potential pheromone or semiochemical in certain insect species, where it may affect behaviors like aggregation or mating. ontosight.ai

While specific studies on the signaling pathways of the (Z)-isomer are not extensively detailed, the broader class of C8 compounds, including related ketones and alcohols, are well-documented as significant signaling agents. annualreviews.orgresearchgate.net For instance, many VOCs serve as intraspecies chemical messengers (pheromones) or interspecies messengers (allelochemicals), fundamentally linking organisms within an ecosystem. researchgate.net In fungi, related C8 oxylipins such as 1-octen-3-ol function as crucial intra- and interspecific signaling molecules that can regulate development. annualreviews.org In plants, volatiles can mediate communication, allowing neighboring plants to enhance their defense mechanisms against herbivores or pathogens. nih.gov

Table 1: Examples of Signaling Roles of Related C8 Compounds

| Compound Class | Signaling Type | Organism(s) Affected | Observed Effect |

| C8 Ketones/Alcohols | Interspecies (Allelochemical) | Plants, Insects | Mediates plant defense responses; influences insect behavior. ontosight.ainih.gov |

| C8 Oxylipins (e.g., 1-octen-3-ol) | Intraspecies & Interspecies | Fungi (e.g., Penicillium, Trichoderma) | Regulates fungal development, such as conidiation and spore germination. annualreviews.org |

Bioactivity Studies

The chemical structure of (Z)-3-octen-2-one, specifically its nature as an α,β-unsaturated ketone, contributes to its biological activity. nih.govfoodb.ca This reactivity makes it a subject of interest for its potential effects on various microorganisms.

(Z)-3-octen-2-one is recognized for its potential antimicrobial properties, which are of interest for the development of new antimicrobial agents. ontosight.ai While detailed studies focusing specifically on the antimicrobial mechanism of the (Z)-isomer are limited, the activity of α,β-unsaturated carbonyl compounds is generally attributed to their ability to react with biological nucleophiles, such as amino acids in proteins. This interaction can disrupt cellular functions and inhibit microbial growth.

Research into essential oils containing a variety of compounds has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov The presence of unsaturated ketones like 3-octen-2-one in natural sources contributes to this bioactivity. nih.gov The proposed mechanism for related volatile compounds involves disrupting cellular integrity and key enzymatic processes essential for bacterial survival.

The antifungal activity of C8 volatile compounds is a well-documented phenomenon. annualreviews.org Related compounds to (Z)-3-octen-2-one, such as 1-octen-3-ol and 3-octanone, have demonstrated the ability to inhibit the growth of various fungi. annualreviews.org

The primary mode of action for these antifungal volatiles involves the inhibition of crucial developmental stages in fungi. Specifically, they have been shown to interfere with spore germination and subsequent mycelial growth. annualreviews.org For example, 1-octen-3-ol can inhibit the mycelial growth of Penicillium expansum and acts as an autoinhibitor of spore germination in Penicillium paneum. annualreviews.org In the fungus Trichoderma, low concentrations of 3-octanone and other related C8 volatiles lead to conidiation, while higher concentrations inhibit both growth and conidiation. annualreviews.org

Studies on various α,β-unsaturated ketones have also shown their effectiveness in suppressing fungal growth on agricultural products. For instance, 3-nonen-2-one (B88694), a structurally similar compound, has been shown to terminate sprout growth and prevent regrowth in potato tubers, an effect linked to its metabolic pathway in the plant tissue. This suggests that (Z)-3-octen-2-one likely shares a similar mode of action by disrupting fundamental cellular or developmental processes in susceptible fungi.

Table 2: Antifungal Effects of Related C8 Compounds

| Compound | Fungal Species | Observed Effect |

| 1-Octen-3-ol | Penicillium expansum | Inhibition of mycelial growth. annualreviews.org |

| 1-Octen-3-ol | Penicillium paneum | Autoinhibition of spore germination. annualreviews.org |

| 3-Octanone | Trichoderma spp. | Inhibition of growth and conidiation at high concentrations. annualreviews.org |

Structure Activity Relationship Sar Studies of Z 3 Octen 2 One and Its Analogs

Impact of Stereochemical Configuration (Z- vs. E-isomers) on Biological Activity

The spatial arrangement of atoms, particularly the configuration around the carbon-carbon double bond, plays a pivotal role in the biological activity of 3-octen-2-one (B105304). Two geometric isomers exist: (Z)-3-octen-2-one (cis) and (E)-3-octen-2-one (trans). foodb.ca

The (E)-isomer, often referred to as trans-3-octen-2-one, is generally considered the more functionally significant of the two. foodb.ca Research has shown that the stereochemistry can influence the cytotoxicity of related C8 compounds. For instance, in studies on the cytotoxicity of 1-octen-3-ol (B46169) enantiomers, the (S)-(+)- and racemic forms showed greater toxicity to human embryonic stem cells than the (R)-(-)-enantiomer. researchgate.net This suggests that the specific three-dimensional shape of the molecule is critical for its interaction with biological targets.

While direct comparative studies on the biological activities of the (Z) and (E) isomers of 3-octen-2-one are not extensively detailed in the provided results, the established importance of stereoisomerism in similar C8 compounds underscores the likelihood of differential effects. The distinct spatial arrangement of the alkyl chain in the (Z) and (E) isomers will influence how they fit into the binding sites of olfactory receptors and other biological targets, thereby modulating their activity.

Influence of Alkyl Chain Length and Functional Group Modifications on Chemosensory Responses

Modifications to the alkyl chain length and functional groups of (Z)-3-octen-2-one have a profound impact on its chemosensory properties. These alterations affect how the molecule is perceived by olfactory systems.

Studies on related fatty alcohols have demonstrated a clear correlation between alkyl chain length and biological activity. For example, in tomato seedlings, (Z)-3-octenol and (Z)-3-nonenol, which have longer carbon chains, exhibited higher bioactivity in root growth inhibition and other signaling responses compared to shorter-chain analogs like (Z)-3-heptenol and (Z)-3-hexenol. researchgate.net This suggests that an optimal chain length exists for maximizing interaction with plant receptors. This principle likely extends to the chemosensory perception of octenone analogs in other organisms as well.

The type and position of functional groups are also critical. The presence of a ketone group in 3-octen-2-one, as opposed to an alcohol group in octenols, significantly defines its chemical properties and subsequent biological interactions. ontosight.ai For instance, research on fungal volatile organic compounds (VOCs) has shown that both 1-octen-3-ol and 3-octanone (B92607) can influence insect behavior, highlighting the importance of the oxygen-containing functional group. researchgate.nettandfonline.com

Furthermore, a study on the effects of 3-octen-2-one on human olfactory receptor responses to vanilla flavor revealed that it could synergistically enhance the response of one receptor (OR1D2) while completely suppressing the response of another (OR5K1). nih.gov This demonstrates that even subtle interactions between different odor molecules are governed by their specific structural features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov This approach is valuable for understanding how the physicochemical properties of a molecule, such as its shape, size, and electronic characteristics, contribute to its biological effects.

For compounds like (Z)-3-octen-2-one, QSAR models can be developed to predict various activities, including chemosensory responses, toxicity, and skin sensitization. nih.gov The process involves several key steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the structural and physicochemical properties of the molecules.

Model Development: Statistical methods are used to build a mathematical model that correlates the molecular descriptors with the observed biological activity.

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques. nih.gov

QSAR models can be particularly useful for screening large libraries of compounds to identify those with desired biological activities or to flag potential hazards. ochem.euqsartoolbox.org For example, mechanism-based QSAR models have been successfully developed for skin sensitization, a potential concern for many organic chemicals. nih.gov While specific QSAR models for (Z)-3-octen-2-one are not detailed in the provided search results, the general applicability of these methods to organic compounds suggests their utility in predicting its biological profile.

Comparative Analysis with Related Octenone and Octenol Derivatives

Comparing (Z)-3-octen-2-one with its structural relatives, such as other octenones and octenols, provides valuable insights into its unique properties. These compounds often share a common eight-carbon backbone but differ in the position and nature of their functional groups and double bonds.

Octenones vs. Octenols: The primary difference between octenones and octenols is the functional group: a ketone versus an alcohol. This distinction has significant implications for their biological activity. For example, 1-octen-3-ol, a well-studied C8 alcohol, is a known attractant for various insect species, including mosquitoes. researchgate.net In contrast, 3-octanone, a related ketone, also influences insect behavior. researchgate.net Studies on fungal VOCs have shown that 1-octen-3-ol, 3-octanone, and 3-octanol (B1198278) can all induce conidiation in certain fungi, although high concentrations of 1-octen-3-ol can be inhibitory. tandfonline.com

Positional Isomers: The location of the double bond and functional group also matters. For instance, 1-octen-3-ol has its double bond at the first carbon and the hydroxyl group at the third, while (Z)-3-octen-2-one has its double bond at the third carbon and the ketone at the second. nih.gov These positional differences affect the molecule's shape and electronic distribution, leading to different interactions with olfactory and other receptors.

Impact of Saturation: The presence or absence of a double bond (saturation) also influences biological activity. For example, a study on tomato seedlings found that the saturated alcohol 1-hexanol (B41254) had higher bioactivity in certain assays than the unsaturated (Z)-3-hexenol, indicating that the double bond itself is a key determinant of activity. researchgate.net

The following table provides a comparative overview of some related C8 compounds:

| Compound Name | Molecular Formula | Key Structural Features | Known Biological/Chemosensory Effects |

| (Z)-3-Octen-2-one | C8H14O | Ketone at C2, Z-double bond at C3 nih.gov | Modulates vanilla flavor perception in humans nih.gov |

| (E)-3-Octen-2-one | C8H14O | Ketone at C2, E-double bond at C3 hmdb.ca | Considered more functionally important than the Z-isomer foodb.ca |

| 1-Octen-3-ol | C8H16O | Alcohol at C3, double bond at C1 | Attractant for various insects researchgate.net |

| 3-Octanone | C8H16O | Saturated, ketone at C3 | Influences insect behavior researchgate.net |

| 3-Octanol | C8H18O | Saturated, alcohol at C3 | Induces conidiation in some fungi tandfonline.com |

| (Z)-3-Octen-1-ol | C8H16O | Alcohol at C1, Z-double bond at C3 | Antimicrobial properties; characteristic odor |

This comparative analysis highlights the subtle yet significant role that structural modifications play in defining the biological and chemosensory profiles of these C8 compounds.

Theoretical and Computational Chemistry of Z 3 Octen 2 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry and electronic characteristics of unsaturated ketones like (Z)-3-octen-2-one. While specific studies solely on the (Z) isomer are limited, research on related compounds such as (E)-3-octen-2-one and other unsaturated ketones provides a strong basis for understanding its properties.

DFT calculations, for instance at the B3LYP/6-311+G(d,p) level, are employed to optimize the molecular geometry, yielding precise bond lengths and angles. For the related compound 4-octen-3-one, such calculations have produced geometries consistent with experimental data. The electronic structure is significantly influenced by the conjugated system formed by the C=C double bond and the C=O carbonyl group. This conjugation leads to a shortened C=O bond (around 1.21 Å) compared to saturated ketones (like octan-2-one, ~1.23 Å), indicating resonance stabilization.

A key aspect of the electronic structure is the distribution of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In enones, the HOMO is typically localized over the conjugated π-system, while the LUMO is primarily centered on the carbonyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. For instance, the HOMO-LUMO gap for (3E)-7-methyl-3-octen-2-one is calculated to be approximately 5.6 eV, which is lower than that of its saturated counterpart, octan-2-one (6.8 eV), suggesting heightened reactivity in the enone. It is expected that (Z)-3-octen-2-one would exhibit a similarly moderate reactivity profile.

Table 1: Calculated Physicochemical Properties of (Z)-3-Octen-2-one

| Property | Value | Unit | Source |

| Molecular Weight | 126.20 | g/mol | Cheméo chemeo.com |

| Standard Gibbs free energy of formation (ΔfG°) | -32.22 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -203.81 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.28 | kJ/mol | Cheméo chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 40.11 | kJ/mol | Cheméo chemeo.com |

| Octanol/Water partition coefficient (logPoct/wat) | 2.322 | Cheméo chemeo.com | |

| Normal Boiling Point Temperature (Tboil) | 440.47 | K | Cheméo chemeo.com |

This table presents data calculated using the Joback and Crippen methods.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

MD simulations can reveal the dynamic behavior of the molecule, showing how it explores different conformations over time. For flexible molecules like (Z)-3-octen-2-one, this is crucial for understanding how it might fit into the binding pocket of a receptor. mdpi.com The simulations can also identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. frontiersin.orgresearchgate.net

For example, in studies of other odorants, MD simulations have been used to analyze the conformational changes in receptors upon ligand binding and to identify crucial amino acid residues involved in the interaction. frontiersin.orgnih.gov These simulations often reveal that hydrophobic interactions play a significant role in the binding of nonpolar molecules within the receptor's binding cavity. researchgate.net Given the hydrophobic nature of the alkyl chain in (Z)-3-octen-2-one, it is likely that such interactions would be important for its binding to olfactory receptors.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are also employed to predict spectroscopic properties and explore potential reaction pathways for molecules like (Z)-3-octen-2-one.

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, which can then be compared with experimental data for structural validation. Similarly, IR spectroscopy predictions can help identify characteristic vibrational frequencies, such as the strong absorption band for the carbonyl (C=O) stretch and the C=C stretch. For the related 4-octen-3-one, the C=O stretch appears around 1715 cm⁻¹ and the C=C stretch at 1640 cm⁻¹.

Table 2: Predicted Spectroscopic Data for 3-Octen-2-one (B105304) Isomers

| Spectroscopy | Isomer | Predicted/Observed Peaks |

| ¹³C NMR (ppm) | (E)-3-Octen-2-one | 198.64 (C=O), 148.55, 131.35 (C=C), 32.17, 30.28, 26.79, 22.28, 13.80 nih.gov |

| ¹H NMR (ppm) | (E)-3-Octen-2-one | 6.8 (m), 6.1 (m), 2.2 (m), 1.4 (m), 0.9 (t) nih.gov |

| IR (cm⁻¹) | 4-Octen-3-one | 1715 (C=O), 1640 (C=C), 2900–2980 (C-H) |

Reaction Pathways: Computational chemistry can be used to investigate the mechanisms of various chemical reactions. For instance, studies on the ozonolysis of 3-octen-2-one have combined experimental results with quantum chemical calculations to propose reaction mechanisms. researchgate.net These studies indicate that the primary products are often aldehydes. researchgate.net The atmospheric lifetime of 3-octen-2-one with respect to its reaction with ozone has been estimated to be around 11.4 hours. researchgate.net

Furthermore, computational analysis has been used to understand the reaction mechanism of (E)-3-octen-2-one in organocatalytic reactions, such as the Friedel-Crafts alkylation. unibo.itresearchgate.net These studies can elucidate the role of catalysts and the formation of intermediates. unibo.itresearchgate.net Theoretical studies on the reaction of similar unsaturated alcohols with OH radicals have shown that the reaction can proceed via addition to the double bond or hydrogen abstraction. acs.orgresearchgate.net

Cheminformatics Approaches for Analog Discovery

Cheminformatics utilizes computational methods to analyze and screen large chemical datasets for the discovery of new molecules with desired properties. While specific cheminformatics studies targeting (Z)-3-octen-2-one are not extensively documented, the principles are applicable for finding its analogs.

By creating a virtual library of compounds structurally similar to (Z)-3-octen-2-one, cheminformatics tools can be used to predict their properties, such as odor characteristics or biological activity. This can involve searching for compounds with similar structural features or using quantitative structure-activity relationship (QSAR) models.

For example, research on cinnamaldehyde (B126680) analogs has utilized such approaches to identify structural elements critical for their biological activity as quorum sensing inhibitors. plos.org This involved evaluating a series of related compounds to understand the structure-activity relationship. plos.org Similarly, cheminformatics could be used to identify analogs of (Z)-3-octen-2-one that might have interesting flavor profiles or other applications.

Biosynthetic Pathways and Natural Occurrence of Z 3 Octen 2 One

Identification of Natural Sources and Distribution in Biological Matrices

(Z)-3-Octen-2-one is a volatile organic compound that has been identified in a variety of natural sources, spanning the fungal, plant, and animal kingdoms. Its presence contributes to the characteristic aroma and flavor profiles of many organisms and food products.

The compound is also found in the plant kingdom. It has been reported in Ceratophyllum demersum, Arctostaphylos uva-ursi, and Zingiber officinale (ginger). nih.gov Additionally, it has been identified in Wuyi Rock tea, where its concentration can be influenced by agricultural practices such as the use of organic fertilizers. frontiersin.org In tomatoes, (Z)-3-hexenal is a related and abundant volatile, but (Z)-3-octen-2-one is also part of the complex aroma profile. mdpi.com

In the animal kingdom, (Z)-3-octen-2-one has been detected in various contexts. For example, it is a component of the scent secretions of certain insects. It is also found in meat products as a result of lipid oxidation. nih.gov

The distribution of (Z)-3-octen-2-one in food products is also notable. It has been detected in a range of foods including potatoes, green vegetables, barley, rooibos tea, fish, and nuts. foodb.ca Its presence in these foods can make it a potential biomarker for their consumption. foodb.ca In the context of beverages, it is considered a contributor to the aroma of some wines, where its origin can sometimes be linked to bunch rot in grapes. wikipedia.org

The following table summarizes the natural occurrence of (Z)-3-octen-2-one and related C8 compounds in various biological matrices.

| Biological Matrix | Organism/Source | Compound(s) Identified |

| Fungi | Aspergillus sp., Penicillium sp. | (Z)-3-Octen-2-one, (Z)-3-Octen-2-ol, other C8 compounds |

| Shiitake Mushroom (Lentinus edodes) | 3-Octanone (B92607), 1-Octen-3-ol (B46169), Dimethyl trisulfide | |

| Plants | Wuyi Rock Tea | 3-Octen-2-one (B105304), 1-Hexanol (B41254), 2-Ethyl-1-hexanol |

| Tomato (Solanum lycopersicum) | (Z)-3-Hexenal, other lipid-derived volatiles | |

| Various | Ceratophyllum demersum, Arctostaphylos uva-ursi, Zingiber officinale | |

| Animals/Food Products | Meat | 1-Octen-3-one, Hexanal, Pentanal |

| Various Foods | Potatoes, green vegetables, barley, rooibos tea, fish, nuts |

Proposed Biosynthetic Routes and Precursors in Organisms (e.g., lipid peroxidation pathways)

The primary biosynthetic pathway for (Z)-3-octen-2-one and other related C8 volatile compounds in many organisms is through the enzymatic oxidation of fatty acids, a process known as lipid peroxidation. nih.govresearchgate.net The key precursors for these compounds are polyunsaturated fatty acids, with linoleic acid and linolenic acid being the most significant. tandfonline.comresearchgate.net

The process begins with the initiation of lipid peroxidation, where a free radical abstracts a hydrogen atom from a fatty acyl group of a fatty acid. nih.gov This leads to the formation of fatty acid hydroperoxides. In fungi and plants, this step is often catalyzed by the enzyme lipoxygenase (LOX). vulcanchem.combris.ac.uk

These hydroperoxides are unstable and can be cleaved by another enzyme, hydroperoxide lyase (HPL), to form shorter-chain aldehydes and oxo-acids. bris.ac.uknih.gov For example, the breakdown of linoleic acid hydroperoxide can yield C8 compounds. tandfonline.combris.ac.uk The specific C8 volatile produced, including various octenols and octenones, depends on the specific enzymes and reaction conditions present in the organism. nih.gov

In addition to enzymatic pathways, lipid oxidation can also occur non-enzymatically, particularly in food products like meat during processing and storage. nih.gov This autoxidation process also leads to the formation of a variety of volatile compounds, including aldehydes and ketones that contribute to off-flavors. nih.gov

The general scheme for the biosynthesis of C8 volatiles from linoleic acid is as follows: Linoleic Acid → Linoleic Acid Hydroperoxide → C8 Aldehydes/Ketones + other fragments

Enzymatic Mechanisms Involved in the Formation of Related Octenone/Octenol Compounds

The formation of (Z)-3-octen-2-one and its related C8 compounds, such as 1-octen-3-ol and 3-octanone, is orchestrated by a series of specific enzymatic reactions. The key enzymes involved in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL). bris.ac.uknih.gov

Lipoxygenase (LOX): This enzyme catalyzes the initial step of the pathway, which is the dioxygenation of polyunsaturated fatty acids like linoleic acid to form fatty acid hydroperoxides. vulcanchem.combris.ac.uk The position of the hydroperoxy group on the fatty acid chain is determined by the specific LOX enzyme involved.

Hydroperoxide Lyase (HPL): Following the action of LOX, the hydroperoxide lyase enzyme cleaves the fatty acid hydroperoxide at a specific point, resulting in the formation of volatile aldehydes and a corresponding oxo-acid. bris.ac.uknih.gov For instance, the cleavage of a 10-hydroperoxy derivative of linoleic acid can lead to the formation of 1-octen-3-ol. bris.ac.uk

Alcohol Dehydrogenase (ADH): The aldehydes produced by HPL can be further modified by other enzymes. Alcohol dehydrogenase, for example, can reduce aldehydes to their corresponding alcohols. nih.govmdpi.com This is a crucial step in the formation of octenols from octenals.

Alcohol Acyltransferase (AAT): This enzyme is involved in the formation of esters from alcohols and acyl-CoA molecules. nih.gov While not directly forming octenones, it contributes to the diversity of volatile compounds derived from the lipid peroxidation pathway.

The interplay of these enzymes and the availability of their specific substrates determine the final profile of C8 volatile compounds produced by an organism. nih.govtandfonline.com

Environmental and Biological Factors Influencing Biosynthesis

The biosynthesis of (Z)-3-octen-2-one and other volatile organic compounds is not a static process and can be influenced by a variety of environmental and biological factors.

Fungal Growth Conditions: In fungi, the production of volatile compounds, including C8 derivatives, is highly dependent on the growth medium and culture conditions. nih.govresearchgate.net The composition of the culture media, such as the presence of specific fatty acids or oils, can significantly enhance the production of these compounds. researchgate.net For example, the presence of soybean oil has been shown to increase the production of 1-octen-3-ol in Penicillium camemberti. researchgate.net The age of the fungal culture also affects the quantity and type of volatiles produced. jst.go.jp

Plant Development and Stress: In plants, the synthesis of volatiles can be influenced by the developmental stage of the fruit or plant tissue. mdpi.com For instance, the concentration of certain volatiles in tomatoes changes during ripening. mdpi.com Environmental stressors, such as pathogen attack or mechanical damage, can also trigger the lipid peroxidation pathway, leading to an increased production of volatile compounds as a defense mechanism. researchgate.net

Agricultural Practices: As seen in the case of Wuyi Rock tea, agricultural practices can have a direct impact on the volatile profile of the final product. The use of organic fertilizers was found to significantly increase the levels of 3-octen-2-one and other key aroma compounds. frontiersin.org This is likely due to the influence of the fertilizer on the soil microbiome and the nutrient availability to the plant, which in turn affects the biosynthesis of volatile precursors. frontiersin.org

Food Processing and Storage: In food products, particularly meat, the conditions of processing and storage play a crucial role in the formation of (Z)-3-octen-2-one and other lipid oxidation products. nih.gov Factors such as temperature, oxygen availability, and the presence of pro-oxidants or antioxidants can significantly affect the rate of lipid oxidation and the profile of volatile compounds generated. nih.govresearchgate.net

Environmental Fate and Degradation Pathways of Z 3 Octen 2 One

Photochemical Degradation Mechanisms in Atmospheric and Aqueous Environments

The primary sink for many VOCs in the atmosphere is through photochemical reactions. acs.orggu.se For (Z)-3-octen-2-one, an unsaturated ketone, its degradation in the atmosphere is expected to be initiated by reaction with hydroxyl (OH) radicals, nitrate (B79036) (NO3) radicals, and ozone (O3). researchgate.net The presence of a carbon-carbon double bond and a carbonyl group makes it susceptible to these oxidative processes. copernicus.orgcdnsciencepub.comacs.org

In the atmosphere, the reaction with OH radicals is often the most significant degradation pathway during the daytime. acs.orgresearchgate.netconicet.gov.ar The rate of this reaction determines the atmospheric lifetime of the compound. For instance, the estimated atmospheric lifetime of similar unsaturated alcohols with respect to reaction with OH radicals is around one hour, suggesting a rapid degradation. acs.orgresearchgate.net The degradation products are typically smaller, oxygenated compounds. acs.orggu.se

In aqueous environments such as cloud and fog droplets, direct photolysis can be a significant degradation pathway for carbonyl compounds. copernicus.org The absorption of UV radiation can lead to the cleavage of chemical bonds. slideshare.net For α,β-unsaturated ketones like (Z)-3-octen-2-one, the presence of the double bond can influence the photolysis rate. copernicus.org The efficiency of aqueous photolysis depends on factors like the compound's absorption spectrum, the quantum yield of the reaction, and the intensity of solar radiation. copernicus.org

Table 1: Atmospheric Degradation Reactions of (Z)-3-Octen-2-one

| Reactant | Type of Reaction | Significance |

|---|---|---|

| OH radical | Hydrogen Abstraction / Addition | Major daytime sink |

| O3 (Ozone) | Ozonolysis | Significant, especially in polluted areas |

| NO3 radical | Addition | Major nighttime sink |

| Photolysis | Direct light absorption | Can be significant in aqueous phase |

Microbial Biotransformation and Biodegradation Studies

Information regarding the microbial biotransformation of (Z)-3-octen-2-one is limited in the readily available scientific literature. However, the biodegradation of similar ketones and unsaturated compounds has been studied. Microorganisms are known to metabolize a wide range of organic compounds, and it is plausible that certain bacteria and fungi can degrade (Z)-3-octen-2-one. The degradation pathway would likely involve the oxidation of the double bond and the carbonyl group, leading to the formation of smaller, more easily metabolized molecules. For example, studies on similar compounds like 3-nonen-2-one (B88694) have shown rapid metabolism in biological systems.

Volatilization and Atmospheric Transport Processes

(Z)-3-Octen-2-one is classified as a volatile organic compound, indicating its tendency to partition from water or soil into the atmosphere. thegoodscentscompany.comfishersci.com Its vapor pressure, while not extremely high, is sufficient for it to be released into the atmosphere from various sources. thegoodscentscompany.com Once in the atmosphere, it can be transported over long distances, depending on its atmospheric lifetime and meteorological conditions. e-bookshelf.de The relatively short estimated atmospheric lifetime of similar compounds suggests that long-range transport may be limited, with degradation occurring relatively close to the source. acs.orgresearchgate.net

Table 2: Physical Properties Related to Volatilization of (Z)-3-Octen-2-one

| Property | Value | Implication for Volatilization |

|---|---|---|

| Boiling Point | 180-181 °C (estimated) thegoodscentscompany.com | Moderate volatility |

| Vapor Pressure | 0.897 mmHg @ 25 °C (estimated) thegoodscentscompany.com | Will partition into the atmosphere |

| Water Solubility | 1045 mg/L @ 25 °C (estimated) thegoodscentscompany.com | Moderately soluble, but volatilization is still significant |

Environmental Persistence and Mobility in Different Media

The environmental persistence of (Z)-3-octen-2-one is expected to be low due to its susceptibility to photochemical degradation and likely microbial breakdown. Its mobility in different environmental media is governed by its physical and chemical properties.

Air: As a VOC, its primary environmental compartment is the atmosphere, where it is subject to rapid degradation. e-bookshelf.deacs.org

Water: It is moderately soluble in water, but volatilization and potential biodegradation would limit its persistence in aquatic systems. thegoodscentscompany.comfoodb.ca

Soil: The mobility of (Z)-3-octen-2-one in soil would be influenced by its octanol-water partition coefficient (logP), which is estimated to be around 2.157 to 2.322. thegoodscentscompany.comchemeo.com This suggests a moderate tendency to adsorb to organic matter in soil, which could reduce its mobility. However, volatilization from the soil surface would still be a significant process.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-2-nonenal |

| (Z)-3-octen-2-one |

| 1-octen-3-one |

| 2-nonanol |

| 3-nonen-2-one |

| Acetone (B3395972) |

| Anthracene |

| Benzophenone |

| Carbon monoxide |

| Carbon tetrachloride |

| Chlorine |

| Dihydrocarvone |

| Mesityl oxide |

| Methane |

| Naphthalene |

| Nitrate |

| Nitric oxide |

| Nitrogen dioxide |

| Ozone |

| Peroxyacetyl nitrate |

| Phosgene |

Advanced Research Directions and Potential Applications

Engineering of Biosynthetic Pathways for Sustainable Production

The sustainable production of (Z)-3-octen-2-one is a key area of research, focusing on environmentally friendly and efficient methods. One of the primary pathways for the biosynthesis of related C8 compounds, such as 1-octen-3-ol (B46169), involves the enzymatic modification of fatty acids. researchgate.netmdpi.com In fungi like Aspergillus nidulans, a dioxygenase catalyzes the production of 10-hydroperoxide (10-HPOD) from linoleic acid, which then breaks down into 1-octen-3-ol and 10-oxodecanoic acid. mdpi.com

In the context of ketones like (Z)-3-octen-2-one, biosynthesis often involves the oxidation of corresponding alcohols. For instance, the oxidation of 3-octen-2-ol (B1585789) can yield 3-octen-2-one (B105304). This conversion can be achieved using oxidizing agents under mild, acid-catalyzed conditions. Fungi such as Aspergillus and Penicillium produce the related compound (Z)-3-octen-2-ol through the oxidation of fatty acid precursors, a process catalyzed by the enzyme lipoxygenase. vulcanchem.com This suggests that engineering these fungal pathways could be a viable strategy for the sustainable production of (Z)-3-octen-2-one.

Research into the genetic engineering of plants and microorganisms is a promising avenue for enhancing the production of aroma compounds. maxapress.com By understanding and manipulating the major biosynthetic pathways—fatty acid, amino acid, terpenoid, and carotenoid—it is possible to increase the yield of specific substances, including ketones. maxapress.com The development of synthesized, nature-identical versions of related compounds like 1-octen-3-ol and 3-octanone (B92607) is being explored for applications in crop protection, highlighting the potential for synthetic biology in producing these molecules. researchgate.net

Development of Advanced Analytical Platforms for Detection in Complex Matrices

The detection and quantification of (Z)-3-octen-2-one in complex matrices such as food and biological samples require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary and reliable method for this purpose. researchgate.net For the analysis of related volatile compounds, a polar capillary column is often employed with a specific temperature gradient to ensure accurate quantification.

Challenges in detecting volatile organic compounds (VOCs) with low boiling points have led to the development of methods like low-temperature adsorption thermal desorption for sample enrichment in portable GC-MS instruments. researchgate.net Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with detectors like flame ionization detection (FID) or time-of-flight mass spectrometry (TOFMS) offers enhanced resolution for separating co-eluting compounds in complex mixtures like wine and coffee. researchgate.net

Recent studies have identified (Z)-3-octen-2-one as a potential key marker for distinguishing the maturity stages of rice grains, showcasing the importance of precise analytical methods in food science. mdpi.com In lentils, germination time affects the concentration of various volatile compounds, including 3-octen-2-one, which was observed to decrease after one day of germination before increasing with longer germination periods. mdpi.com

Table 1: Analytical Techniques for (Z)-3-octen-2-one and Related Volatiles

| Analytical Technique | Application | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in biological matrices | High reliability, use of polar capillary columns. |

| Low-Temperature Adsorption Thermal Desorption | Enrichment of low-boiling VOCs | Enhances detection in portable GC-MS. researchgate.net |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Resolution of co-eluting compounds | Used with FID or TOFMS for complex mixtures. researchgate.net |

Integration into Chemical Ecology and Pheromone Research

In chemical ecology, volatile organic compounds play crucial roles in mediating interactions between organisms. While (Z)-3-octen-2-one itself is not extensively documented as a primary pheromone, related C8 compounds are significant. For instance, 1-octen-3-ol is a known attractant for various insect species. Research on the grapevine moth, Lobesia botrana, has shown that a blend of host plant volatiles, including 1-octen-3-ol, can enhance the male moth's response to sex pheromones. eje.cz

The study of pheromones often involves the synthesis and testing of structural analogs to understand and disrupt insect communication. eje.cz The development of such analogs, including those with trifluoromethyl groups, is an active area of research. ontosight.ai The synthesis of pheromones for species like the pink moth, Lymantria mathura, involves complex chemical routes to produce specific enantiomers that are most attractive to males. researchgate.net

The mushroom-like aroma of compounds like 3-octanone and 3-octen-2-one contributes to the scent profile of certain agricultural products, such as black tea, where their levels can be influenced by processing methods. mdpi.com This highlights the role of these compounds in the sensory qualities that can influence insect behavior and plant-herbivore interactions.

Exploration of New Synthetic Applications and Derivatives

The chemical structure of (Z)-3-octen-2-one, characterized as an enone, provides a reactive framework for various synthetic transformations. contaminantdb.cafoodb.cahmdb.ca One of the key reactions is the reduction of the ketone group to form the corresponding alcohol, (Z)-3-octen-2-ol, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, the oxidation of (Z)-3-octen-2-ol can regenerate the ketone.

The synthesis of 3-octen-2-one can be achieved through methods such as the aldol (B89426) condensation of acetone (B3395972) and hexanal. Another synthetic route involves the reaction of valeraldehyde (B50692) with acetone in the presence of sodium hydroxide (B78521). chemicalbook.com

A significant area of exploration is the synthesis of fluorinated derivatives. For example, 3-octen-2-one can react with trifluoromethylating agents to produce compounds like 1,1,1-trifluoro-4-methyl-3-octen-2-one. ontosight.ai These fluorinated ketones are of interest for their unique chemical properties and potential applications in materials science and as intermediates in the synthesis of pharmaceuticals. ontosight.ai

Table 2: Synthetic Reactions Involving 3-Octen-2-one

| Reaction Type | Reactants | Product | Significance |

| Reduction | 3-Octen-2-one, NaBH4/LiAlH4 | 3-Octen-2-ol | Reversible route for synthesis and purification. |

| Oxidation | 3-Octen-2-ol, PCC/CrO3 | 3-Octen-2-one | Regenerates the ketone. |

| Aldol Condensation | Acetone, Hexanal | 3-Octen-2-one | A primary synthesis method. |

| Fluorination | 3-Octen-2-one, Trifluoromethylating agents | Trifluoro-3-octen-2-one derivatives | Creates novel compounds with unique properties. ontosight.ai |

Future Perspectives in Olfactory Receptor Ligand Design

The design of novel ligands for insect olfactory receptors is another promising research direction. Insect ORs are odorant-gated ion channels, and understanding their structure and ligand-binding mechanisms is crucial for developing new methods of pest control. ijbs.combiorxiv.org For example, the structure of an olfactory receptor from the jumping bristletail has been elucidated in complex with agonists like eugenol (B1671780) and DEET, revealing a common binding site within the transmembrane region. biorxiv.org

The development of high-throughput screening methods and computational approaches, such as structure-based virtual screening, is accelerating the discovery of new ligands for both human and insect ORs. ijbs.com These advancements will likely lead to the design of novel flavor and fragrance compounds, as well as more effective and targeted insect repellents and attractants. The related compound (Z)-3-octen-2-ol has been shown to activate human olfactory receptors OR1D2 and OR5K1, which are associated with earthy and green odor perceptions. vulcanchem.com

Conclusion

Summary of Key Research Findings on (Z)-3-Octen-2-one

(Z)-3-octen-2-one, a member of the enone class of organic compounds, is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O. foodb.canih.gov Its chemical structure features a cis configuration at the double bond between the third and fourth carbon atoms. ontosight.aiontosight.ai The molecular weight of the compound is approximately 126.20 g/mol . nih.govchemeo.comnih.gov Physically, it is described as a colorless to light yellow liquid with a nutty odor. foodb.cathegoodscentscompany.comchemicalbook.com It is practically insoluble in water but soluble in alcohol. thegoodscentscompany.comchemicalbook.com

Research has identified (Z)-3-octen-2-one in a variety of natural sources. It is a volatile compound found in roasted filberts, asparagus, baked potatoes, and cooked meats. chemicalbook.com The biosynthesis of related C8 compounds, such as (Z)-3-octen-2-ol, in fungi like Aspergillus and Penicillium is understood to occur through the oxidation of fatty acid precursors like linoleic acid, catalyzed by the enzyme lipoxygenase. vulcanchem.com The ketone form, (Z)-3-octen-2-one, can be produced via the oxidation of the corresponding alcohol, (Z)-3-octen-2-ol.

In the field of chemical ecology, (Z)-3-octen-2-one is recognized as a semiochemical, a signaling molecule that mediates interactions between organisms. nih.gov Studies have shown that it can elicit electrophysiological responses in the antennae of insects, such as the navel orangeworm (Amyelois transitella), indicating a role in insect communication or host location. researchgate.net Furthermore, research has demonstrated its efficacy as a sprout inhibitor for potatoes, where it can terminate sprout growth and is subsequently metabolized into the corresponding ketone and secondary alcohol.

Several methods for the chemical synthesis of 3-octen-2-one (B105304) have been developed. A common laboratory-scale synthesis involves the aldol (B89426) condensation of valeraldehyde (B50692) (pentanal) and acetone (B3395972). chemicalbook.com Another reported method involves the reaction of an organoborane derivative of 1-butene (B85601) with 1-butyn-2-one in the presence of air. chemicalbook.comchemicalbook.com

Remaining Challenges and Future Research Imperatives

Despite the existing knowledge, several challenges and unanswered questions remain. While the general biosynthetic pathways for C8 volatiles are known, the specific enzymatic steps and regulatory mechanisms leading to the formation of (Z)-3-octen-2-one in various organisms are not fully elucidated. Future research should aim to identify and characterize the specific oxidoreductases responsible for the conversion of the alcohol precursor to the ketone.

The full scope of its role in chemical ecology is another area requiring further investigation. While it is known to be an active semiochemical, its precise function in the life cycles of many insect species—whether as an attractant, repellent, or pheromone component—is often unclear. More detailed behavioral bioassays with a wider range of insects are needed to clarify these interactions. nih.gov Such studies could enhance its application in integrated pest management (IPM) strategies. nih.gov

From a synthetic standpoint, while methods exist, the development of more efficient, cost-effective, and highly stereoselective syntheses for (Z)-3-octen-2-one remains a priority. This is particularly important for producing the high-purity compound required for pheromone-based pest control applications, where even small amounts of the incorrect isomer can inhibit the desired biological activity. google.com

Further imperatives include long-term efficacy studies on its role as a sprout inhibitor for various tuber crops and an investigation into its metabolic fate in different biological systems to ensure its environmental and agricultural sustainability.

Broader Implications for Chemical Biology and Synthetic Chemistry

The study of (Z)-3-octen-2-one has broader implications for both chemical biology and synthetic chemistry. In chemical biology, it serves as a model for understanding the complex chemical language that governs interactions within ecosystems. The investigation of such semiochemicals highlights the critical role of small, volatile molecules in mediating relationships between plants, insects, and microorganisms. asm.org Decoding this chemical dialogue is fundamental to developing novel, ecologically sound strategies for managing agricultural pests and understanding ecosystem dynamics. nih.govasm.org